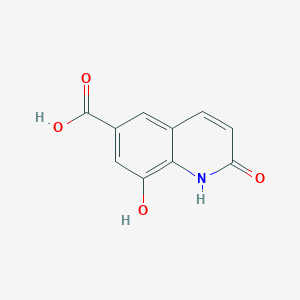

2,8-二羟基喹啉-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

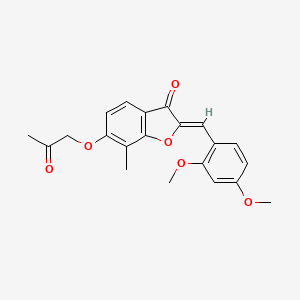

2,8-Dihydroxy-quinoline-6-carboxylic acid is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

The molecular structure of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, a related compound, has been characterized by FT-IR, FT-Raman, and DFT computations .

Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The yield of a related compound was 51.3% .

Physical And Chemical Properties Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The physical and spectral data of a related compound have been characterized .

科学研究应用

C10H7NO4\mathrm{C_{10}H_7NO_4}C10H7NO4

其分子量约为 205.17 g/mol . 现在,让我们探索其在科学研究中的多种应用:分析化学

喹哪啶酸已被用于分析方法,例如高效液相色谱 (HPLC) 和毛细管电泳 (CE)。其独特的性质允许对包括金属离子、有机化合物在内的各种分析物进行灵敏的检测和定量。

总之,2,8-二羟基喹啉-6-羧酸在科学研究中扮演着多方面角色,涵盖金属配位、抗氧化活性、药物开发、荧光和分析化学。 其多功能性不断激发跨学科研究,研究人员正在探索新的应用以充分发挥其潜力 . 如果你想了解更多关于任何特定方面的细节,请随时提问!

作用机制

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinoline derivatives have been reported to exhibit anti-hiv activity , suggesting that they may interact with viral proteins or enzymes to inhibit viral replication.

Biochemical Pathways

It’s known that the biosynthesis of some quinoline derivatives proceeds via kynurenine and 3-hydroxykynurenin .

Result of Action

Quinoline derivatives have been reported to exhibit anti-hiv activity , suggesting that they may inhibit viral replication at the cellular level.

安全和危害

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, there is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .

生化分析

Biochemical Properties

2,8-Dihydroxy-quinoline-6-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests that 2,8-Dihydroxy-quinoline-6-carboxylic acid may play a role in modulating metabolic processes.

Cellular Effects

The effects of 2,8-Dihydroxy-quinoline-6-carboxylic acid on cells are not fully understood. It has been suggested that it may influence cell function by affecting metabolic pathways. For example, it has been reported to inhibit gluconeogenesis in perfused livers , which could have significant effects on cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes

Metabolic Pathways

2,8-Dihydroxy-quinoline-6-carboxylic acid is believed to be involved in certain metabolic pathways. For instance, it has been reported to inhibit the oxidation of various substrates in rat liver mitochondria , suggesting that it may interact with enzymes or cofactors involved in these metabolic processes.

属性

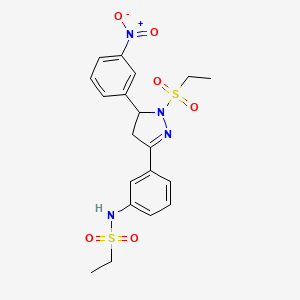

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-4-6(10(14)15)3-5-1-2-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBVFFWDIHUQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(Cyclopentylamino)carbonothioyl]thio}acetic acid](/img/structure/B2438285.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone](/img/structure/B2438286.png)

![N-(3,4-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)